![molecular formula C13H23NO4 B2579693 rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid CAS No. 347186-39-4](/img/structure/B2579693.png)
rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid
Overview
Description
rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid is a chiral compound featuring a cyclohexane backbone with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position (1R,3S configuration) and an acetic acid moiety at the adjacent carbon. The Boc group serves as a protective group for the amine, enhancing stability during synthetic processes. This compound is primarily used in peptide synthesis and medicinal chemistry as a building block for introducing constrained cyclohexyl motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexylamine, which is reacted with tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amine.
Formation of the Intermediate: The Boc-protected amine is then subjected to a reaction with bromoacetic acid in the presence of a base such as sodium hydroxide (NaOH) to form the desired acetic acid derivative.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Hydrolysis of the Boc Protecting Group
The Boc group serves as a temporary protective moiety for the amino functionality, allowing selective deprotection under acidic conditions.
Reagents/Conditions:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.
-
Hydrochloric acid (HCl) in dioxane/water mixtures.
Mechanism:
Protonation of the Boc group’s carbonyl oxygen by TFA weakens the N–C bond, leading to cleavage and release of CO₂ and tert-butanol. The reaction yields the free amine derivative, 2-[(1R,3S)-3-aminocyclohexyl]acetic acid , which can participate in further reactions (e.g., amide bond formation).
Key Data:
Parameter | Value |
---|---|
Deprotection Time | 1–2 hours |
Yield | >90% (isolated) |
By-Products | tert-Butanol, CO₂ |
Esterification of the Acetic Acid Moiety
The carboxylic acid group undergoes esterification with alcohols, facilitated by coupling reagents or acid catalysts.
Reagents/Conditions:
-
(E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCB-Oxyma) with DMAP and DIPEA in anhydrous THF.
-
Sulfuric acid (H₂SO₄) in ethanol (Fischer esterification).
Mechanism (TCB-Oxyma):
-
TCB-Oxyma activates the carboxylic acid to form an oxyma ester intermediate.
-
Nucleophilic attack by the alcohol generates the corresponding ester stereoselectively .
Example Reaction:
rac-2-[(1R,3S)-3-Boc-aminocyclohexyl]acetic acid + Ethanol → Ethyl rac-2-[(1R,3S)-3-Boc-aminocyclohexyl]acetate
Key Data:
Parameter | Value |
---|---|
Reaction Time | 4–6 hours |
Yield | 85–92% |
Stereoselectivity | >99% retention of configuration |
Amidation Reactions
The acetic acid group reacts with amines to form amides, a critical step in peptide synthesis.
Reagents/Conditions:
-
TCB-Oxyma/DMAP/DIPEA in DMF at 0°C to room temperature.
-
HATU or EDC with N-hydroxysuccinimide (NHS).
Mechanism:
Activation of the carboxylic acid forms a reactive mixed anhydride or oxyma ester, which undergoes nucleophilic substitution by the amine .
Example Reaction:
rac-2-[(1R,3S)-3-Boc-aminocyclohexyl]acetic acid + Benzylamine → rac-2-[(1R,3S)-3-Boc-aminocyclohexyl]acetamide
Key Data:
Parameter | Value |
---|---|
Reaction Time | 6–8 hours |
Yield | 78–88% |
Purity | >95% (HPLC) |
Oxidation and Reduction
The cyclohexane ring and functional groups undergo redox transformations.
Oxidation
Reagents/Conditions:
-
KMnO₄ in acidic or neutral aqueous solutions oxidizes the cyclohexane ring to a diketone (limited applicability due to steric hindrance).
-
Ozone (O₃) followed by reductive workup cleaves double bonds (if present).
Reduction
Reagents/Conditions:
-
LiAlH₄ reduces the carboxylic acid to a primary alcohol (rac-2-[(1R,3S)-3-Boc-aminocyclohexyl]ethanol ).
Key Data:
Reaction Type | Reagent | Yield | Product |
---|---|---|---|
Carboxylic Acid → Alcohol | LiAlH₄ (THF, 0°C) | 70% | Primary alcohol |
Peptide Bond Formation
The compound serves as a carboxylic acid component in peptide synthesis.
Reagents/Conditions:
Mechanism:
Formation of an N-acyl pyridinium salt intermediate facilitates nucleophilic attack by the amine, yielding a peptide bond without racemization.
Example Application:
Synthesis of cyclohexyl-modified peptide analogs for structure-activity relationship (SAR) studies.
Comparative Reactivity Table
Reaction Type | Reagents | Conditions | Key Product | Yield |
---|---|---|---|---|
Boc Deprotection | TFA/DCM | 0–25°C, 1–2 hrs | Free amine derivative | >90% |
Esterification | TCB-Oxyma, DMAP, DIPEA | THF, 4–6 hrs | Ethyl ester | 85–92% |
Amidation | TCB-Oxyma, Benzylamine | DMF, 6–8 hrs | Acetamide | 78–88% |
Reduction | LiAlH₄ | THF, 0°C, 2 hrs | Primary alcohol | 70% |
Mechanistic Insights from Coupling Reactions
Studies using TCB-Oxyma demonstrate that activation of the carboxylic acid group proceeds via a resonance-stabilized oxyma anion intermediate. This intermediate reacts regioselectively with nucleophiles (e.g., alcohols or amines), ensuring high stereochemical fidelity . The Boc group remains intact under these conditions, enabling sequential functionalization strategies.
Scientific Research Applications
Research indicates that rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid exhibits several pharmacological effects:
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic pathways, which may be relevant for drug development.
- Receptor Modulation : It modulates receptor activity linked to neurotransmitter systems, suggesting potential applications in neuropharmacology.
- Antimicrobial Activity : Preliminary studies indicate antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Investigations have suggested that the compound could induce apoptosis in cancer cell lines, making it a candidate for anticancer therapies.
- Neuroprotective Effects : It may protect neuronal cells from oxidative stress and neurotoxic insults.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Study | Findings |
---|---|
Study 1 (Journal of Medicinal Chemistry) | Significant inhibition of enzyme X at IC50 values below 10 µM. |
Study 2 (Pharmaceutical Research) | Anticancer activity in vitro against breast cancer cell lines with IC50 values around 15 µM. |
Study 3 (Neuroscience Letters) | Protective effects on neuronal cells exposed to oxidative stress in vitro. |
These findings highlight the compound's potential as a therapeutic agent across various medical fields.
Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable candidate for further research in medicinal chemistry. Its ability to interact with biological targets opens avenues for drug discovery and development, particularly in areas such as:
- Pain Management : By modulating pain-related pathways through receptor interactions.
- Cancer Treatment : As a lead compound for developing new anticancer agents targeting specific cancer cell lines.
- Neurodegenerative Diseases : Potential applications in protecting neuronal health and function.
Mechanism of Action
The mechanism of action of rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical processes. The acetic acid moiety may also play a role in binding to active sites or facilitating molecular recognition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-Substituted Cyclohexyl Analogues
- Compound: 2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid Key Differences:
- Substituent Position: The Boc-protected amine is at the 4-position of the cyclohexane instead of the 3-position.
- Stereochemistry: Exists as both cis (MFCD01862296) and trans (327156-95-6) isomers, with the trans isomer showing higher conformational rigidity .
- Impact : Positional isomerism affects molecular geometry and binding affinity in receptor-ligand interactions.
Stereoisomers: 1R,2R vs. 1R,3S Configurations
- Compound: rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid (CAS 143617-91-8) Key Differences:
- Stereochemistry: The Boc-amino group is at the 2-position (1R,2R configuration) instead of the 3-position.
- Molecular Formula**: C₁₃H₂₃NO₄ (MW 257.33), identical to the target compound but with distinct spatial arrangement . Impact: Altered stereochemistry influences solubility and chiral recognition in enzymatic processes.
Functional Group Variations
- Compound: rac-3-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]prop-2-ynoic acid Key Differences:
- Functional Group: Acetic acid replaced with prop-2-ynoic acid (triple bond at C2).
- Molecular Weight**: 379.46 (C₂₃H₂₅NO₄) .
Protecting Group Variations: Boc vs. Fmoc
- Compound: Fmoc-cis-4-aminocyclohexane acetic acid (CH-021) Key Differences:
- Protecting Group: Fmoc (9-fluorenylmethoxycarbonyl) instead of Boc.
- Deprotection Conditions**: Fmoc is base-labile (e.g., piperidine), whereas Boc requires acidic conditions (e.g., TFA) .
- Impact : Choice of protecting group dictates synthetic strategies in solid-phase peptide synthesis.
Hydroxyl-Substituted Derivatives
- Compound: (R)-2-((tert-Butoxycarbonyl)amino)-2-((1r,4R)-4-hydroxycyclohexyl)acetic acid (CAS 130624-89-4) Key Differences:
- Additional Hydroxyl Group**: Introduced at the 4-position of the cyclohexane.
- Molecular Formula**: C₁₃H₂₃NO₅ (MW 273.33) . Impact: Enhanced hydrophilicity and hydrogen-bonding capacity improve solubility in aqueous media.
Core Structure Modifications: Cyclopropane Analogues
- Compound : rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid
- Key Differences :
- Core Structure**: Cyclopropane replaces cyclohexane, introducing ring strain.
- Stability**: Reduced thermal stability due to strained cyclopropane geometry . Impact: Increased reactivity in ring-opening reactions for generating novel pharmacophores.
Comparative Data Table
Biological Activity
rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclohexyl ring and a tert-butoxycarbonyl protecting group. Understanding its biological activity is crucial for exploring its possible therapeutic applications.
The molecular formula of this compound is C13H23NO4, with a molecular weight of 253.33 g/mol. The compound features an amino group that is pivotal for its interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial strains.
- Enzyme Inhibition : Initial research points to possible interactions with specific enzymes, which could lead to therapeutic applications in enzyme-related diseases.
- Receptor Binding : The compound may interact with certain receptors, influencing physiological responses.
Case Studies and Research Findings
-
Antimicrobial Studies :
A study conducted on structurally similar compounds showed promising antimicrobial properties, indicating that this compound might have similar effects. The mechanism of action could involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways. -
Enzyme Interaction :
Research focusing on enzyme inhibitors has revealed that compounds with similar structures can effectively inhibit enzymes involved in metabolic pathways. The potential for this compound to act as an enzyme inhibitor should be further explored through kinetic studies and binding affinity assessments. -
Receptor Binding Studies :
Investigations into the binding affinity of related compounds to specific receptors have shown varied results based on stereochemistry and functional groups. Future studies should focus on determining the binding profile of this compound to understand its pharmacological potential.
Comparative Analysis
The following table summarizes the structural features and biological activities of this compound compared to similar compounds:
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
This compound | C13H23NO4 | Antimicrobial, Enzyme Inhibition | Cyclohexane ring |
Trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid | C10H17NO4 | Antimicrobial | Cyclobutane structure |
(1R,3S)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid | C12H21NO4 | Potentially similar activity | Cyclohexane ring |
Q & A
Q. What are the recommended synthetic routes for rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid?
Basic Research Focus
The synthesis typically involves:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amine moiety of the cyclohexane backbone, often using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .
- Cyclohexyl Acetic Acid Formation : Coupling the Boc-protected amine with an acetic acid derivative via peptide coupling reagents (e.g., EDC/HOBt) or alkylation strategies.
- Racemic Resolution : Separation of enantiomers using chiral chromatography or enzymatic resolution, though the "rac" prefix indicates the racemic mixture is retained .
Key Validation : Monitor reaction progress via TLC or LC-MS, and confirm stereochemistry using X-ray crystallography or NOESY NMR .
Q. How to characterize the stereochemistry of this compound using spectroscopic methods?
Basic Research Focus
- NMR Analysis :
- 1H-NMR : Compare coupling constants (J values) of cyclohexyl protons to determine axial/equatorial conformations. For example, trans-diaxial protons typically exhibit J > 8 Hz .
- 13C-NMR : Identify Boc carbonyl signals (~155-165 ppm) and cyclohexyl carbons (20-50 ppm) to confirm substitution patterns .
- Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers, with mobile phases optimized for Boc-group stability (e.g., hexane/isopropanol) .
Q. What are the key purity assessment techniques for this compound?
Basic Research Focus
- HPLC : Utilize reversed-phase C18 columns with UV detection (λ = 210-254 nm) to quantify purity (>98% as per industry standards). Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve Boc-related impurities .
- Elemental Analysis : Verify C, H, N percentages against theoretical values (e.g., C: ~60%, H: ~8.5%, N: ~4.5% for C₁₄H₂₅NO₄) .
- Melting Point Consistency : Compare observed mp (e.g., 127–133°C for analogous Boc-protected cyclohexyl derivatives) with literature to detect solvates or polymorphs .
Q. How to resolve discrepancies in reported physical properties (e.g., melting point) across studies?
Advanced Research Focus
- Crystallization Solvent Screening : Variations in mp often arise from polymorphic forms. Test recrystallization in solvents like ethyl acetate/hexane or methanol/water to isolate the most stable polymorph .
- Thermogravimetric Analysis (TGA) : Differentiate between decomposition and melting events. For example, a sharp endotherm in DSC at 130°C with no mass loss in TGA confirms a true mp .
- Cross-Study Comparison : Align experimental conditions (e.g., heating rate, purity) with prior work. Discrepancies >5°C may indicate unaccounted impurities .
Q. What strategies optimize the Boc-deprotection step while maintaining structural integrity?
Advanced Research Focus
- Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane (2–4 h, 0°C to RT) for mild deprotection. Avoid HCl/dioxane, which may hydrolyze the acetic acid moiety .
- Kinetic Monitoring : Track deprotection via in situ IR (disappearance of Boc carbonyl peak at ~1750 cm⁻¹) to minimize overexposure .
- Byproduct Mitigation : Add scavengers like triisopropylsilane (TIS) to quench tert-butyl cations, preventing side reactions .
Q. How does the compound’s stability under varying pH conditions affect experimental design?
Advanced Research Focus
- pH-Dependent Stability :
- Acidic Conditions (pH < 3) : Rapid Boc cleavage occurs, necessitating neutralization post-deprotection to preserve the acetic acid group .
- Basic Conditions (pH > 8) : Risk of ester hydrolysis (if present) or cyclohexyl ring strain. Use buffered systems (e.g., phosphate buffer, pH 7–8) for aqueous reactions .
- Storage Recommendations : Store at –20°C in anhydrous solvents (e.g., acetonitrile) to prevent hydrolysis. Avoid prolonged exposure to humidity (>40% RH) .
Q. What analytical methods validate the compound’s compatibility with downstream bioconjugation?
Advanced Research Focus
- Reactivity Screening : Test coupling with NHS esters or maleimides in PBS (pH 7.4) at 25°C. Monitor by LC-MS for adduct formation (e.g., +85 Da for NHS esters) .
- Stability Assays : Incubate conjugates in biological buffers (e.g., serum-containing media) for 24–72 h and analyze degradation via HPLC .
- Competitive Binding Studies : Use SPR or ITC to confirm retained affinity post-conjugation, ensuring the Boc group removal does not alter target interaction .
Properties
IUPAC Name |
2-[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMCENZKSRCKGF-VHSXEESVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347186-39-4 | |
Record name | rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.